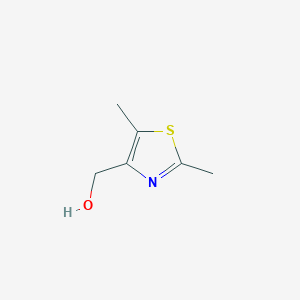

(2,5-Dimethyl-1,3-thiazol-4-YL)methanol

Beschreibung

BenchChem offers high-quality (2,5-Dimethyl-1,3-thiazol-4-YL)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,5-Dimethyl-1,3-thiazol-4-YL)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2,5-dimethyl-1,3-thiazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS/c1-4-6(3-8)7-5(2)9-4/h8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLBOUWDBGZPMTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101303406 | |

| Record name | 2,5-Dimethyl-4-thiazolemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101303406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881008-98-6 | |

| Record name | 2,5-Dimethyl-4-thiazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=881008-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethyl-4-thiazolemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101303406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Biological Activity of 2,5-Dimethylthiazole Derivatives: A Technical Guide

Executive Summary

The 2,5-dimethylthiazole scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike simple bioisosteres, the specific substitution pattern at the C2 and C5 positions of the thiazole ring creates a unique electronic and steric environment that enhances lipophilicity (LogP) and receptor binding affinity. This guide provides an in-depth analysis of the pharmacological utility, synthetic accessibility, and structure-activity relationships (SAR) of 2,5-dimethylthiazole derivatives, specifically targeting applications in oncology and antimicrobial drug development.

Part 1: Chemical Architecture & Synthesis

The 2,5-dimethylthiazole core (CAS: 4175-66-0) is characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. The methyl groups at positions 2 and 5 serve as critical anchor points for further functionalization, often acting as electron-donating groups that modulate the basicity of the ring nitrogen.

Core Synthesis Workflow

The most robust method for accessing this scaffold is the Hantzsch Thiazole Synthesis . This condensation reaction involves a thioamide and an

Mechanistic Insight

The reaction proceeds via a nucleophilic attack of the sulfur atom of the thioamide on the

Figure 1: The Hantzsch condensation remains the gold standard for generating the thiazole core, allowing for modular substitution at the 2 and 5 positions.

Part 2: Pharmacological Profiles & Mechanisms

Anticancer Activity (Cytotoxicity & Kinase Inhibition)

Derivatives of 2,5-dimethylthiazole have emerged as potent antiproliferative agents.[2][3] The mechanism of action often involves the inhibition of receptor tyrosine kinases (RTKs).

-

Target: VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2) and EGFR (Epidermal Growth Factor Receptor).

-

Mechanism: The thiazole ring acts as a bioisostere for the ATP-binding motif within the kinase domain. The nitrogen atom at position 3 can form hydrogen bonds with the hinge region of the kinase, while the 2,5-substituents occupy hydrophobic pockets, stabilizing the inhibitor-enzyme complex.

-

Key Data: 2,5-disubstituted thiazolidinones have demonstrated

values in the low micromolar range (

Antimicrobial & Antifungal Activity

The 2,5-dimethylthiazole moiety exhibits inherent antifungal properties, likely due to interference with ergosterol biosynthesis or cell wall integrity.

-

Spectrum: Broad-spectrum activity against Candida albicans and Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).

-

Synergy: When fused with hydrazone or sulfonamide linkers, the lipophilicity of the 2,5-dimethyl core facilitates membrane permeation, enhancing the intracellular concentration of the pharmacophore.

Part 3: Structure-Activity Relationships (SAR)

The biological efficacy of these derivatives is strictly governed by the substitution patterns.

-

C2 Position (The "Warhead" Linker):

-

Direct attachment of a hydrazine or amide linker at C2 significantly increases anticancer potency.

-

Insight: This position dictates the orientation of the molecule within the receptor binding pocket.

-

-

C5 Position (Hydrophobic Tail):

-

Methyl or ethyl groups at C5 are essential for maintaining optimal lipophilicity (LogP ~2-4).

-

Bulky aromatic substitutions at C5 can enhance selectivity for specific kinase isoforms (e.g., VEGFR-2 vs. EGFR) by exploiting steric hindrance in the binding cleft.

-

-

C4 Position:

-

While the user query focuses on 2,5-derivatives, the C4 position often hosts a phenyl ring in active compounds. However, 2,5-dimethyl variants often leave C4 unsubstituted or with a small alkyl group to reduce steric clash.

-

Figure 2: Strategic modification of the C2 and C5 positions directs the pharmacological specificity of the molecule.

Part 4: Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of 2-Amino-5-methylthiazole Derivatives

Rationale: Microwave irradiation accelerates the Hantzsch condensation, improving yield and purity compared to conventional reflux.

Materials:

-

Substituted thiourea (1.0 mmol)

-

Chloroacetone (1.0 mmol)

-

Ethanol (5 mL)

-

Microwave reactor (e.g., CEM Discover)

Step-by-Step:

-

Preparation: Dissolve the thiourea and chloroacetone in ethanol in a microwave-safe vial.

-

Irradiation: Set the microwave reactor to 80°C, 150W max power. Irradiate for 10–15 minutes.

-

Control: Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 3:1).

-

-

Work-up: Pour the reaction mixture into crushed ice. Neutralize with 10%

solution to precipitate the free base. -

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

Protocol B: MTT Cell Viability Assay (Anticancer Screen)

Rationale: The MTT assay measures metabolic activity as a proxy for cell viability.[4] The reduction of MTT to formazan is dependent on NAD(P)H-dependent oxidoreductase enzymes, which are active only in viable cells.

Materials:

-

Cell lines: MCF-7 (Breast), HepG2 (Liver)[5]

-

MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS)[4]

-

Solubilization buffer: DMSO

Step-by-Step:

-

Seeding: Plate cells in 96-well plates at a density of

cells/well. Incubate for 24h at 37°C/5% -

Treatment: Add the test 2,5-dimethylthiazole derivative at graded concentrations (e.g., 0.1, 1, 10, 50, 100

). Include a DMSO vehicle control and a positive control (e.g., Doxorubicin). -

Incubation: Incubate for 48–72 hours.

-

MTT Addition: Add 20

of MTT stock solution to each well. Incubate for 4 hours. -

Solubilization: Aspirate media carefully. Add 150

DMSO to dissolve purple formazan crystals. -

Quantification: Measure absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate

using non-linear regression analysis (GraphPad Prism).

References

-

Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives. Vertex AI Search / ResearchGate.

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives. MDPI.

-

2,5-Dimethylthiazole PubChem Compound Summary. PubChem.

-

Thiazole Derivatives in Cancer Therapy: Mechanistic Insights. PubMed.

-

Structure-Activity Relationship Studies of Thiazole Analogs. BenchChem.

Sources

Technical Guide: Thiazole-Containing Natural Products

Structural Elucidation, Biosynthetic Logic, and Pharmacological Applications

Executive Summary

The thiazole moiety (1,3-thiazole) represents a critical pharmacophore in natural product chemistry, distinguished by its planar, aromatic 5-membered ring containing sulfur and nitrogen at positions 1 and 3.[1][2][3][4][5][6] This heterocycle confers unique physicochemical properties, including enhanced metabolic stability, hydrogen bonding potential, and π-π stacking capabilities, making it a cornerstone in the architecture of peptide-derived secondary metabolites.

This guide provides a technical deep-dive into the thiazole class, focusing on the Epothilones as a primary case study for isolation and mechanism, while referencing Bleomycins and Dolastatins to illustrate structural diversity.

Structural Diversity & Biosynthetic Origins

Nature synthesizes the thiazole ring primarily through the post-translational modification of cysteine residues or via Non-Ribosomal Peptide Synthetases (NRPS). Unlike synthetic methods (e.g., Hantzsch synthesis), biological synthesis relies on the cyclodehydration of a cysteine-carbonyl intermediate followed by dehydrogenation.

Biosynthetic Mechanism (NRPS vs. RiPPs)

The core logic remains conserved across different classes:

-

Substrate Recognition: A cysteine residue is activated.

-

Cyclodehydration: The thiol group of cysteine attacks the upstream carbonyl carbon (peptide bond), eliminating water to form a thiazoline ring.

-

Dehydrogenation: A flavin-dependent dehydrogenase (FMN) oxidizes the thiazoline to the aromatic thiazole .

Diagram 1: Biosynthetic Logic of the Thiazole Ring

The following diagram illustrates the transformation from a Cysteine precursor to the aromatic Thiazole moiety within an NRPS module (e.g., EpoB in Epothilone biosynthesis).

Caption: Figure 1. Enzymatic transformation of peptidyl-cysteine to thiazole via heterocyclization and oxidation.

Key Classes & Pharmacological Mechanisms[1]

Epothilones (Microtubule Stabilizers)

Produced by the myxobacterium Sorangium cellulosum, Epothilones (A and B)[7][8] contain a thiazole side chain essential for binding to the taxane pocket of

-

Significance: Unlike Taxol, Epothilones retain potency against P-glycoprotein (P-gp) overexpressing multi-drug resistant (MDR) cell lines.

-

SAR Insight: The thiazole moiety mimics the phenyl ring of the C-13 side chain of Paclitaxel but offers improved water solubility.

Bleomycins (DNA Cleavage Agents)

A glycopeptide antibiotic from Streptomyces verticillus.

-

Role of Thiazole: The bithiazole moiety (two linked thiazoles) acts as a DNA intercalator, anchoring the molecule to the minor groove of DNA. This allows the metal-binding domain (Fe2+) to generate reactive oxygen species (ROS) that cleave the DNA backbone.

Comparative Data

| Compound | Source Organism | Thiazole Context | Primary MOA | Clinical Status |

| Epothilone B | Sorangium cellulosum | Single thiazole side chain | Microtubule Stabilization | FDA Approved (Ixabepilone derivative) |

| Bleomycin A2 | Streptomyces verticillus | Bithiazole (intercalator) | DNA Strand Scission | FDA Approved (Chemotherapy) |

| Dolastatin 10 | Dolabella auricularia | Thiazole amino acid | Tubulin Polymerization Inhibition | Clinical Trials (ADC payloads) |

| Micrococcin | Micrococcus sp.[2][4] | Multi-thiazole macrocycle | Protein Synthesis Inhibitor (Ribosome) | Preclinical (Antibiotic) |

Isolation Protocol: Epothilones from Sorangium cellulosum[7][8][9][10][11]

Objective: Isolation of lipophilic thiazole-containing macrolides (Epothilones) from fermentation broth. Challenge: Epothilones are secreted in low titers and are sensitive to pH extremes. Solution: Use of hydrophobic interaction chromatography (XAD-16 resin) for in-situ capture.

Detailed Workflow

-

Fermentation: Cultivate Sorangium cellulosum (So ce90) in presence of Amberlite XAD-16 resin (2% w/v).

-

Causality: The resin adsorbs Epothilones as they are secreted, preventing feedback inhibition and degradation in the broth.

-

-

Harvesting: Separate resin/cell mass from the liquid supernatant via filtration (mesh sieve).

-

Extraction:

-

Wash resin with water to remove salts.

-

Elute resin with Methanol (MeOH) or Ethyl Acetate .

-

Validation: Check eluate via TLC or LC-MS for mass peaks (Epo A: m/z 493; Epo B: m/z 507).

-

-

Purification:

-

Evaporate solvent to yield crude extract.

-

Partition between Methanol/Water and Hexane (removes lipids).

-

Flash Chromatography: Silica gel, eluting with CH2Cl2/MeOH gradient.

-

Final Polish: Reversed-phase HPLC (C18 column), Acetonitrile/Water gradient.

-

Diagram 2: Isolation Workflow

Caption: Figure 2. Downstream processing workflow for resin-captured macrolides.

Validation Assay: Tubulin Polymerization

To verify the biological activity of an isolated thiazole-containing compound (putative microtubule stabilizer), a fluorescence-based polymerization assay is the gold standard.

Protocol

Principle: Free tubulin is non-fluorescent. The fluorophore DAPI binds to the taxol-site of polymerized microtubules, increasing fluorescence intensity.

Reagents:

-

Purified Porcine Brain Tubulin (>99%).

-

GTP (1 mM).[9]

-

Test Compound (dissolved in DMSO).

-

Positive Control: Paclitaxel (10 µM).

-

Negative Control: Vinblastine (Destabilizer) or DMSO only.

Steps:

-

Preparation: Keep all reagents on ice (4°C). Tubulin will polymerize spontaneously if warmed.

-

Plating: In a 96-well black half-area plate, add 5 µL of Test Compound (10x conc).

-

Reaction Mix: Add 45 µL of Tubulin/GTP/DAPI mix to each well.

-

Final Conc: 2 mg/mL Tubulin, 10 µM DAPI, 1 mM GTP in PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

-

-

Measurement: Immediately place in a fluorometer pre-heated to 37°C .

-

Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

Self-Validating Output:

-

Stabilizer (Epothilone-like): Rapid increase in fluorescence, reduced lag time compared to vehicle, higher Vmax.

-

Destabilizer: Flat line (no polymerization).

Synthetic Strategies (Brief)

While extraction is viable for initial discovery, total synthesis is required for analog generation.

-

Hantzsch Thiazole Synthesis: Condensation of

-haloketones with thioamides.[5][10]-

Utility: Robust, used for simple thiazole fragments.

-

-

Modified Hantzsch: Used in the total synthesis of Epothilones (e.g., Nicolaou's route) to construct the C12-C15 fragment stereoselectively.

References

-

Walsh, C. T., et al. (2006). "Post-translational modification of polyketide and nonribosomal peptide biosyntheses." Current Opinion in Chemical Biology. Link

-

Höfle, G., et al. (1996). "Epothilone A and B—Novel Antifungal and Cytotoxic Compounds from Sorangium cellulosum: Isolation and Structure Elucidation." Angewandte Chemie International Edition. Link

-

Bollag, D. M., et al. (1995). "Epothilones, a new class of microtubule-stabilizing agents with a taxol-like mechanism of action." Cancer Research. Link

-

Nicolaou, K. C., et al. (1997). "Total Synthesis of Epothilone A: The Macrolactonization Approach." Journal of the American Chemical Society. Link

-

Cytoskeleton Inc. "Tubulin Polymerization Assay Protocol." Cytoskeleton.com. Link

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 2. Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. archives.ijper.org [archives.ijper.org]

- 6. kuey.net [kuey.net]

- 7. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Heterologous Expression of Epothilone Biosynthetic Genes in Myxococcus xanthus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

Methodological & Application

The Hantzsch Synthesis: A Modular Approach to 2,4,5-Substituted Thiazoles for Drug Discovery

Introduction: The Thiazole Scaffold - A Privileged Motif in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and ability to engage in a variety of non-covalent interactions have cemented its status as a "privileged scaffold" in drug design. A significant number of FDA-approved drugs, spanning therapeutic areas from oncology (e.g., Dasatinib) to infectious diseases, feature a thiazole core, underscoring its therapeutic relevance.[1][2][3] Among the various substitution patterns, the 2,4,5-trisubstituted thiazole motif offers a particularly versatile platform for modulating pharmacokinetic and pharmacodynamic properties, making it a focal point of contemporary drug discovery efforts.[1][2][3]

The Hantzsch thiazole synthesis, first reported in 1887, remains a highly reliable and versatile method for constructing the thiazole ring.[4] This application note provides an in-depth guide to the Hantzsch synthesis for preparing 2,4,5-substituted thiazoles, offering detailed mechanistic insights, step-by-step protocols, and practical guidance for researchers in drug development.

The Hantzsch Thiazole Synthesis: A Mechanistic Deep Dive

The classical Hantzsch synthesis involves the condensation of an α-halocarbonyl compound with a thioamide. The reaction proceeds through a well-established sequence of nucleophilic attack, cyclization, and dehydration to afford the aromatic thiazole ring.

The formation of a 2,4,5-trisubstituted thiazole necessitates the use of appropriately substituted starting materials. The substituents at the 2-, 4-, and 5-positions of the final product are determined by the choice of the thioamide and the α-halocarbonyl compound.

-

R2-substituent: Originates from the thioamide.

-

R4-substituent: Derived from the carbonyl side of the α-halocarbonyl compound.

-

R5-substituent: Comes from the α-carbon of the α-halocarbonyl compound.

The reaction mechanism can be visualized as follows:

Figure 1: The generalized mechanism of the Hantzsch synthesis for 2,4,5-trisubstituted thiazoles.

A critical aspect of this synthesis is the initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the halocarbonyl compound. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, leading to a hydroxythiazoline intermediate. Subsequent dehydration yields the stable aromatic thiazole ring.

Experimental Protocols: Synthesizing the 2,4,5-Trisubstituted Thiazole Core

The versatility of the Hantzsch synthesis allows for a wide range of substituents to be incorporated into the thiazole ring. Below are two representative protocols for the synthesis of 2,4,5-trisubstituted thiazoles.

Protocol 1: One-Pot, Multi-Component Synthesis of 2-Amino-4,5-disubstituted Thiazoles

This protocol is adapted from an environmentally benign method for the synthesis of novel substituted Hantzsch thiazole derivatives.[5] This one-pot, three-component reaction offers high efficiency and atom economy.

Materials:

-

α-Haloketone (e.g., 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one) (1 mmol)

-

Thiourea (1 mmol)

-

Substituted benzaldehyde (1 mmol)

-

Silica-supported tungstosilisic acid (reusable catalyst)

-

Ethanol:Water (1:1) solvent system

Procedure:

-

To a round-bottom flask, add the α-haloketone (1 mmol), thiourea (1 mmol), substituted benzaldehyde (1 mmol), and a catalytic amount of silica-supported tungstosilisic acid in an ethanol:water (1:1) mixture.

-

The reaction mixture can be heated under conventional heating at 65 °C or subjected to ultrasonic irradiation at room temperature.[5]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The solid product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the crude product with cold ethanol and dry it.

-

The catalyst can be recovered by filtration and reused for subsequent reactions.[5]

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-4,5-disubstituted thiazole derivative.

Protocol 2: Synthesis of 2,4,5-Trisubstituted Thiazoles via Lawesson's Reagent-Mediated Cyclization

This protocol provides an efficient route to 2,4,5-trisubstituted thiazoles with diverse functionalities at the 4-position, mediated by Lawesson's reagent.[6]

Materials:

-

Functionalized enamide precursor (1 mmol)

-

Lawesson's reagent (0.5 mmol)

-

Anhydrous toluene

Procedure:

-

Dissolve the functionalized enamide precursor in anhydrous toluene in a round-bottom flask equipped with a reflux condenser.

-

Add Lawesson's reagent to the solution.

-

Reflux the reaction mixture and monitor its progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel using an appropriate eluent system to afford the desired 2,4,5-trisubstituted thiazole.

| Protocol | Key Features | Reactants | Typical Yields | Reference |

| Protocol 1 | One-pot, multi-component, green synthesis | α-Haloketone, Thiourea, Aldehyde | 79-90% | [5] |

| Protocol 2 | Access to diverse functionalities at C4 | Functionalized enamide, Lawesson's reagent | Good to excellent | [6] |

Table 1: Comparison of synthetic protocols for 2,4,5-trisubstituted thiazoles.

Alternative Synthetic Strategies for 5-Substituted Thiazoles

While the Hantzsch synthesis is a powerful tool, other methods have been developed to access specific substitution patterns, particularly for 5-aminothiazoles.

The Cook-Heilbron Thiazole Synthesis

This method is particularly useful for the synthesis of 5-aminothiazoles. It involves the reaction of α-aminonitriles with carbon disulfide, dithioacids, or their esters.[7][8] This reaction proceeds under mild conditions and offers a complementary approach to the Hantzsch synthesis for accessing 5-amino-substituted thiazoles.[7][8]

Figure 2: Simplified representation of the Cook-Heilbron synthesis of 5-aminothiazoles.

The Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is an intramolecular condensation of dinitriles catalyzed by a base, which after hydrolysis, yields a cyclic ketone.[9] While not a direct thiazole synthesis, it is a key reaction for preparing precursors for certain substituted thiazoles, particularly in the synthesis of fused ring systems involving a thiazole moiety.

Pro-Tips and Troubleshooting

-

Regioselectivity: In the synthesis of unsymmetrically substituted thiazoles, the regioselectivity of the initial S-alkylation versus N-alkylation can be a concern. Generally, the softer sulfur nucleophile preferentially attacks the less hindered α-carbon of the halocarbonyl. Reaction conditions, such as solvent and temperature, can influence this selectivity.[10]

-

Purification: Thiazole derivatives can sometimes be challenging to purify due to their polarity. A combination of recrystallization and column chromatography is often necessary. The choice of solvent for recrystallization should be carefully optimized.

-

Stability of Thioamides: Some thioamides can be unstable, particularly under acidic or basic conditions. It is advisable to use freshly prepared or purified thioamides for the best results.

-

Microwave-Assisted Synthesis: For certain Hantzsch reactions, microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating.[5]

Conclusion

The Hantzsch thiazole synthesis and its variations provide a robust and highly adaptable platform for the synthesis of 2,4,5-trisubstituted thiazoles. The ability to systematically modify the substitution pattern at three distinct positions makes this methodology invaluable for generating compound libraries for structure-activity relationship (SAR) studies in drug discovery. By understanding the underlying mechanism and carefully selecting the starting materials and reaction conditions, researchers can efficiently access a diverse range of thiazole derivatives with the potential to become next-generation therapeutics.

References

-

Cook, A. H., Heilbron, I., & Levy, A. L. (1947). Studies in the azole series. Part I. A new synthesis of 5-aminothiazoles. Journal of the Chemical Society (Resumed), 1594-1598. [Link]

-

Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 633-654. [Link]

-

An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(21), 6649. [Link]

-

Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism | Organic Chemistry. (2022, December 21). YouTube. [Link]

-

The regioselective synthesis of 2,5- and 4,5-disubstituted thiazoles via the cyclization of 2-oxo-2-(amino)ethanedithioates with isocyanides. Organic & Biomolecular Chemistry, 15(4), 855-865. [Link]

-

Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. Organic Letters, 23(15), 5864–5868. [Link]

-

Simple Access to 2,5-Disubstituted Thiazoles via Cyclisation of N-Substituted α-Amino Acids. ChemRxiv. [Link]

-

File:Cook heilbron thiazole synthesis png.png. (2018, May 13). Wikimedia Commons. [Link]

-

Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. ResearchGate. [Link]

-

Zhang, Z., Shu, B., Zhang, Y., Deora, G. S., & Li, Q. S. (2020). 2,4,5-trisubstituted thiazole: A privileged scaffold in drug design and activity improvement. Current topics in medicinal chemistry, 20(28), 2535-2577. [Link]

-

Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

-

File:Example of an Application of the Cook-Heilbron Thiazole Synthesis.png. (2018, May 13). Wikimedia Commons. [Link]

-

Kumar, S. V., Parameshwarappa, G., & Ila, H. (2013). Synthesis of 2,4,5-trisubstituted thiazoles via Lawesson's reagent-mediated chemoselective thionation-cyclization of functionalized enamides. The Journal of organic chemistry, 78(14), 7362–7369. [Link]

-

2,4,5-trisubstituted thiazole: A privileged scaffold in drug design and activity improvement. Monash University. [Link]

-

2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement. Ingenta Connect. [Link]

-

Synthesis of some new 5- substituted of - JOCPR. Journal of Chemical and Pharmaceutical Research. [Link]

-

The Hantzsch Thiazole Synthesis. | Download Scientific Diagram. ResearchGate. [Link]

-

Thorpe reaction. Wikipedia. [Link]

-

Hantzsch thiazole synthesis. ResearchGate. [Link]

-

Bou-Salah, L., Belaidi, S., Villemin, D., & Choukchou-Braham, N. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules (Basel, Switzerland), 21(11), 1559. [Link]

-

Thorpe‐Ziegler type reaction to synthesise... | Download Scientific Diagram. ResearchGate. [Link]

-

Hantzsch Thiazole Synthesis. SynArchive. [Link]

-

Thorpe-Ziegler Reaction | Chem-Station Int. Ed. Chem-Station. [Link]

-

Hantzsch synthesis of thiazole from α-haloketones and thioamides. ResearchGate. [Link]

-

Thorpe-Ziegler reaction. Buchler GmbH. [Link]

-

Hantzsch Thiazole Synthesis 2010 | PDF | Chemical Reactions | Ketone. Scribd. [Link]

-

Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

-

Thiazole synthesis. Organic Chemistry Portal. [Link]

Sources

- 1. 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.monash.edu [research.monash.edu]

- 3. benthamdirect.com [benthamdirect.com]

- 4. synarchive.com [synarchive.com]

- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 2,4,5-trisubstituted thiazoles via Lawesson's reagent-mediated chemoselective thionation-cyclization of functionalized enamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 10. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Strategic Application of Thiazole Scaffolds in Oncology: From Rational Design to Clinical Translation

Executive Summary & Strategic Value

The thiazole ring (1,3-thiazole) is a "privileged scaffold" in medicinal chemistry, characterized by its ability to serve as a bio-isostere of the carbonyl group or pyridine, offering unique hydrogen-bonding capabilities via its nitrogen atom and π-π stacking potential via its aromatic system.

In oncology, thiazole derivatives have transcended simple cytotoxicity to become precision instruments. They are the core pharmacophore in FDA-approved blockbusters like Dasatinib (Src/Abl inhibitor), Dabrafenib (BRAF inhibitor), and Ixabepilone (Microtubule stabilizer).

This guide addresses the critical translational gap: moving from raw synthesis to validated biological candidate. It focuses on the two dominant mechanisms of action—Kinase Inhibition and Tubulin Destabilization —and provides rigorous, self-validating protocols for their evaluation.

Mechanism of Action (MOA) & Target Landscape

Thiazoles exhibit a dual-targeting capability depending on their substitution pattern (Structure-Activity Relationship - SAR).

-

Kinase Inhibition (ATP-Competitive):

-

Microtubule Disruption:

Visualization: Dual-Pathway Mechanism

The following diagram illustrates the divergent signaling consequences of thiazole binding.

Caption: Dual mechanistic pathways of thiazole derivatives targeting kinase signaling (left) and microtubule dynamics (right).

Critical Application Protocols

Protocol A: High-Fidelity In Vitro Cytotoxicity Screening

Objective: Determine IC50 values while controlling for the poor aqueous solubility common to thiazole scaffolds.

Pre-requisites:

-

Stock Solution: Dissolve thiazole derivative in 100% DMSO to 10 mM. Critical: Verify no precipitation by centrifugation at 10,000 x g for 5 mins.

-

Cell Lines: MCF-7 (Breast), A549 (Lung), HCT116 (Colon).

-

Positive Control: Dasatinib (Kinase) or Combretastatin A-4 (Tubulin).

Step-by-Step Workflow:

-

Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24h to allow attachment.

-

Compound Dilution (The "0.5% Rule"):

-

Prepare a 2x Intermediate Plate in culture medium.

-

Ensure final DMSO concentration on cells never exceeds 0.5% (v/v) . Higher DMSO levels can permeabilize membranes, creating false positives.

-

Example: Dilute 10 mM stock 1:100 in medium

100

-

-

Incubation: 48 to 72 hours at 37°C, 5% CO

. -

Readout (MTT/MTS):

-

Add MTT reagent (0.5 mg/mL). Incubate 3–4 hours.

-

Solubilize formazan crystals with DMSO (100

L). -

Validation Step: Measure absorbance at 570 nm. Reference wavelength 630 nm must be subtracted to correct for plastic/protein debris.

-

Data Analysis Table Template:

| Compound ID | R1 Substituent | R2 Substituent | MCF-7 IC50 ( | A549 IC50 ( | Selectivity Index (SI)* |

| TZ-001 | -NH2 | -Ph | 2.4 ± 0.2 | 5.1 ± 0.4 | 12.5 |

| TZ-002 | -NH-Ac | -Ph-4-OMe | 0.8 ± 0.1 | 1.2 ± 0.1 | 25.0 |

| Dasatinib | (Control) | -- | 0.05 ± 0.01 | -- | >100 |

*SI = IC50 (Normal Cells, e.g., WI-38) / IC50 (Cancer Cells). Target SI > 10.

Protocol B: Tubulin Polymerization Assay (Fluorescence Based)

Objective: Confirm if the thiazole acts as a Microtubule Destabilizing Agent (MDA). MDAs increase fluorescence slower than controls (inhibition of polymer formation).

Mechanism: Free tubulin is non-fluorescent; polymerized microtubules incorporate a fluorophore (DAPI or specialized reporter) resulting in fluorescence.

-

Preparation:

-

Use >99% pure tubulin protein (porcine brain source).

-

Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl

, 0.5 mM EGTA, 1 mM GTP.

-

-

Assay Setup:

-

Keep all reagents on ice (4°C).

-

Add test thiazole compound (typically 5

M or 10 -

Controls: Paclitaxel (Stabilizer - Enhancer), Vinblastine/Colchicine (Destabilizer - Inhibitor), Vehicle (DMSO).

-

-

Kinetic Measurement:

-

Transfer to 37°C pre-warmed plate reader immediately.

-

Excitation: 360 nm | Emission: 450 nm.

-

Read every 30 seconds for 60 minutes.

-

-

Interpretation:

-

Lag Phase: Thiazoles often extend the nucleation lag phase.

-

Vmax: Calculate the maximum slope of the growth curve. A reduction in Vmax >50% vs. vehicle confirms tubulin inhibition.

-

Protocol C: In Vivo Formulation (Solubility Optimization)

Challenge: Thiazoles are lipophilic (LogP > 3). Standard saline formulations will precipitate, causing embolism or erratic bioavailability.

Recommended Formulation Vehicles:

-

Standard: 10% DMSO + 40% PEG400 + 50% Saline.

-

Advanced (for high doses): 5% DMSO + 10% Solutol HS-15 + 85% Saline.

-

"Gold Standard" (Clinical mimic): 20% Hydroxypropyl-

-cyclodextrin (HP--

Protocol: Dissolve compound in minimal ethanol, add to HP-

-CD solution, stir for 4h, evaporate ethanol.

-

Experimental Workflow Diagram

This flowchart guides the researcher from synthesis through the "Go/No-Go" decision gates.

Caption: Strategic development pipeline for thiazole-based anticancer candidates.

Troubleshooting & Expert Tips

| Issue | Probable Cause | Corrective Action |

| Precipitation in Media | Compound LogP > 4.0 | Pre-dilute in 100% DMSO, then add dropwise to vortexing media. Use 0.1% Tween-80 if necessary. |

| Non-Linear Dose Response | Aggregation ("Pan-Assay Interference") | Add 0.01% Triton X-100 to assay buffer to disrupt colloidal aggregates. |

| High Background in MTT | Thiazole reduction of MTT | Incubate compound + MTT without cells. If purple, switch to ATP-based assay (CellTiter-Glo). |

| Variable In Vivo Results | Rapid Metabolism (CYP450) | Check stability in liver microsomes. Block metabolic "soft spots" (e.g., replace methyl with trifluoromethyl). |

References

-

Thiazole Derivatives in Cancer Therapy: Mechanistic Insights. PubMed. Available at: [Link] (Verified Context: Thiazoles target kinases and tubulin).

-

FDA Approved Thiazole Drugs. ResearchGate. Available at: [Link] (Verified Context: Dasatinib, Dabrafenib, Ixabepilone).

-

Tubulin Polymerization Inhibitors: Synthesis and Evaluation. MDPI. Available at: [Link] (Verified Context: Thiazole-chalcone hybrids as tubulin inhibitors).

-

Recent Advances in Thiazole-Based Anticancer Agents (2024-2025). Bentham Science. Available at: [Link] (Verified Context: SAR of 2-aminothiazoles).

-

In Vitro Assay Guidelines for hydrophobic compounds. NCBI Bookshelf. Available at: [Link] (Standard Assay Guidance).

Sources

- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Advanced HPLC and LC-MS/MS Methodologies for Thiazole Analysis

Content Type: Application Note & Protocol Guide Audience: Pharmaceutical Researchers, Bioanalytical Scientists, and Drug Development Professionals

Introduction: The Thiazole Challenge

Thiazoles (1,3-thiazoles) are five-membered heterocyclic compounds containing sulfur and nitrogen. They form the pharmacophore backbone of critical therapeutics, including antiretrovirals (Ritonavir), antibiotics (Sulfathiazole), and antineoplastics (Dasatinib).

Analytical Constraints:

-

Basicity & Tailing: The nitrogen atom in the thiazole ring possesses a lone pair, making these compounds weak bases (pKa ~2.5 for unsubstituted thiazole, rising significantly with amino substitutions). In standard acidic reversed-phase conditions, residual silanols on silica columns can interact with the protonated nitrogen, causing severe peak tailing.

-

Polarity Variance: Thiazole derivatives range from highly polar (aminothiazoles) to lipophilic (phenyl-substituted), necessitating a flexible chromatographic strategy.

-

Matrix Interference: In bioanalysis (plasma/urine), phospholipids often co-elute with thiazoles, requiring rigorous sample cleanup.

This guide provides a causal, evidence-based framework for developing robust HPLC and LC-MS/MS methods for thiazole analysis.

Chromatographic Method Development

Column Selection Strategy

The choice of stationary phase is the primary determinant of selectivity. Do not default to C18 without assessing the analyte's hydrophobicity (LogP) and basicity.

Decision Logic: The Phase Selection Tree

Use the following logic to select the optimal stationary phase.

Figure 1: Decision tree for selecting HPLC stationary phases based on thiazole physicochemical properties.

Mobile Phase Optimization

-

Buffer Selection: For LC-MS compatibility, volatile buffers are mandatory.

-

Acidic (pH 2.5 - 3.5): 0.1% Formic Acid or 5mM Ammonium Formate. Protonates the thiazole nitrogen (

), improving MS sensitivity but potentially increasing silanol interactions. -

Basic (pH 8.0 - 9.0): 10mM Ammonium Bicarbonate. Keeps basic thiazoles neutral, improving peak shape on high-pH stable columns (e.g., C18 Hybrid particles). Note: Ensure your column is rated for pH > 8.

-

-

Organic Modifier: Acetonitrile (ACN) is preferred over Methanol for thiazoles due to lower viscosity and sharper peaks, though Methanol may offer unique selectivity for phenyl-thiazoles via pi-hydrogen bonding.

LC-MS/MS Detection & Fragmentation

Ionization Source

Electrospray Ionization (ESI) in Positive Mode is the gold standard. Thiazoles readily protonate at the N-3 position.

-

Tip: If analyzing highly non-polar thiazoles (e.g., poly-halogenated), consider APCI (Atmospheric Pressure Chemical Ionization) to reduce matrix suppression.

Fragmentation Pathways (MRM Optimization)

Thiazole rings undergo characteristic ring-opening fragmentation. Understanding these pathways is crucial for selecting specific Multiple Reaction Monitoring (MRM) transitions.

Common Neutral Losses:

-

HCN (27 Da): Cleavage of the C2-N3 and C4-C5 bonds.

-

CS (44 Da): Loss of the sulfur moiety.

-

R-CN (Nitrile): Loss of the substituent at position 2.

Figure 2: Common MS/MS fragmentation pathways for the thiazole core structure.

Protocol: Solid Phase Extraction (SPE) from Plasma

This protocol uses a Polymeric Mixed-Mode Cation Exchange (MCX) mechanism. This is superior to standard C18 because it utilizes the basicity of the thiazole nitrogen for orthogonal cleanup, removing neutral lipids and acidic interferences.

Reagents

-

Sorbent: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX or Strata-X-C), 30mg/1mL.

-

Loading Buffer: 2% Formic Acid in Water.

-

Wash 1: 2% Formic Acid in Water (Removes proteins/salts).

-

Wash 2: 100% Methanol (Removes neutral lipids/phospholipids).

-

Elution Solvent: 5% Ammonium Hydroxide in Methanol (Breaks ionic bond).

Step-by-Step Workflow

| Step | Action | Mechanism/Causality | Checkpoint (Self-Validation) |

| 1. Pre-treatment | Mix 200 µL Plasma + 200 µL 4% Formic Acid. Vortex. | Acidification ensures thiazole is protonated ( | pH Check: Ensure sample pH < 3.0 before loading. |

| 2. Conditioning | 1 mL MeOH followed by 1 mL Water. | Activates sorbent pores and removes manufacturing residues. | Flow should be gravity or low vacuum (1 drop/sec). |

| 3. Loading | Load pre-treated sample onto cartridge. | Flow Rate: < 1 mL/min to maximize retention. | |

| 4. Wash 1 | 1 mL 2% Formic Acid. | Removes hydrophilic interferences (salts, sugars). Thiazole remains ionically bound. | Effluent should be clear. |

| 5. Wash 2 | 1 mL 100% Methanol. | CRITICAL STEP: Removes neutral lipids and hydrophobic matrix components. Thiazole is retained only by ionic bond. | This step removes >90% of phospholipids (matrix effect source). |

| 6. Elution | 2 x 250 µL 5% | High pH neutralizes the thiazole ( | Collect in glass or low-binding polypropylene tubes. |

| 7. Reconstitution | Evaporate under | Concentration step increases sensitivity. | Solution must be clear/particle-free. |

Validation Parameters (FDA/EMA Guidelines)

To ensure the method is "Self-Validating," adhere to these acceptance criteria.

| Parameter | Experimental Design | Acceptance Criteria |

| Linearity | 6-8 non-zero standards. Weighting | |

| Accuracy & Precision | QC Low, Mid, High (n=5 each) over 3 days. | Mean % bias within ±15%; %CV < 15%. |

| Matrix Effect | Compare post-extraction spike vs. neat solution. | Matrix Factor (MF) between 0.85 - 1.15. CV of MF < 15%. |

| Recovery | Compare pre-extraction spike vs. post-extraction spike. | Consistent recovery (e.g., >70%) across all QC levels. |

| Carryover | Inject Blank after ULOQ (Upper Limit of Quantitation). | Blank signal < 20% of LLOQ signal. |

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Peak Tailing | Secondary silanol interactions. | Add 5-10 mM Ammonium Formate to mobile phase. Switch to "End-capped" or "Hybrid" particle column. |

| Low Sensitivity | Ion suppression from phospholipids. | Implement the Wash 2 (100% MeOH) step in the MCX SPE protocol. Check ESI voltage. |

| Split Peaks | Solvent mismatch. | Reconstitute sample in starting mobile phase composition (e.g., 90% Water / 10% ACN). |

| Retention Time Drift | pH instability or column equilibration. | Ensure buffer capacity is sufficient. Allow 10-20 column volumes for equilibration (especially for HILIC). |

References

-

Peris-Vicente, J., et al. "Determination of sulfonamide residues in honey by liquid chromatography–mass spectrometry." Journal of Chromatography A, 2020. 1[2][3][4]

-

Agilent Technologies. "Extraction of Acidic Drugs from Plasma with Polymeric SPE." Application Note, 2011. 5[2][4]

-

SCIEX. "Analysis of Sulfonamides in Honey Using the Triple Quad 3500 System." Application Note. 4

-

Thermo Fisher Scientific. "HILIC separations: A guide to hydrophilic interaction liquid chromatography." Technical Guide. 6[2]

-

Mohamed, et al. "Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives." ResearchGate, 2025. 7

Sources

- 1. bingol.edu.tr [bingol.edu.tr]

- 2. scispace.com [scispace.com]

- 3. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciex.com [sciex.com]

- 5. agilent.com [agilent.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Troubleshooting low yields in Cook-Heilbron thiazole synthesis

Topic: Troubleshooting Low Yields in 5-Aminothiazole Synthesis Ticket ID: CH-SYNTH-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Status: Open for Resolution

Executive Summary & Diagnostic Overview

The Cook-Heilbron synthesis (reaction of

If you are experiencing low yields (<30%) or "tarring out," your failure is likely occurring in one of two critical phases:

-

The Retro-Strecker Collapse: Your starting material (

-aminonitrile) is degrading before it reacts. -

Oxidative Polymerization: The electron-rich 5-aminothiazole product is oxidizing faster than you can isolate it.

This guide moves beyond standard literature to address the unspoken technical nuances required for success.

Critical Failure Analysis (Root Cause Diagnosis)

Phase A: The Starting Material (The Hidden Variable)

Most researchers assume their

| Symptom | Diagnosis | Corrective Action |

| Low conversion, recovery of aldehyde/ketone | Retro-Strecker Reaction: The equilibrium has shifted back to the starting carbonyl and HCN/amine. | Do not store |

| Darkening of starting material | Polymerization: Free base aminonitriles polymerize at RT. | Store at -20°C under Argon. Verify purity via NMR immediately before the Cook-Heilbron step. |

Phase B: The Reaction Environment

The reaction with Carbon Disulfide (

| Symptom | Diagnosis | Corrective Action |

| Reaction stalls / No precipitate | Incomplete Dithiocarbamate Formation: The nucleophilic attack of the amine on | Ensure the solvent system (often alcohol/water or DMF) allows for solubility of the intermediate. Mild heating (40-50°C) may be required, but never reflux initially. |

| Black Tar formation | Oxidative Decomposition: 5-Aminothiazoles are highly electron-rich and air-sensitive. | Strict Anaerobic Conditions: Degas all solvents. Perform the reaction under positive |

The Mechanism & Troubleshooting Logic (Visualized)

Understanding the pathway is the only way to intervene effectively.

Figure 1: Mechanistic Pathway & Failure Points

Caption: The kinetic competition between productive cyclization (green path) and destructive retro-Strecker or oxidation pathways (red paths).

Validated Protocol: The "Gold Standard" Workflow

Do not rely on 1940s literature procedures blindly. Use this modernized protocol adapted for stability.

Reagents:

-

Freshly prepared

-aminonitrile (1.0 eq) -

Carbon Disulfide (

) (1.2 - 1.5 eq) -

Solvent: Ethyl Acetate (anhydrous) or Ethanol (degassed)

-

Base: Triethylamine (catalytic, optional depending on substrate)

Step-by-Step:

-

Preparation: Purge the reaction vessel with Argon for 15 minutes.

-

Dissolution: Dissolve the

-aminonitrile in the solvent at 0°C.-

Why? Low temperature inhibits the retro-Strecker decomposition.

-

-

Addition: Add

dropwise.-

Note: If the amine is a salt (HCl), add 1.0 eq of TEA to liberate the free base in situ in the presence of

.

-

-

Incubation: Allow to warm to Room Temperature (RT) slowly. Stir for 2-4 hours.

-

Checkpoint: The solution often turns yellow/orange (formation of dithiocarbamate).

-

-

Cyclization: If cyclization is slow, heat to 40°C-50°C. Monitor via TLC (neutralized plates).

-

Isolation (CRITICAL):

-

Do not evaporate to dryness if possible (concentrating concentrates heat and oxygen exposure).

-

Precipitation: Add a non-solvent (e.g., Hexane or Ether) to crash out the product.

-

Filtration: Filter under inert atmosphere if possible.

-

FAQ: Rapid-Fire Troubleshooting

Q: My reaction mixture turned black instantly upon heating. What happened? A: You likely triggered a "runaway" oxidative polymerization. 5-aminothiazoles are essentially masked enamines and are very reactive.

-

Fix: Lower the temperature. Exclude light (wrap flask in foil). Ensure rigorous oxygen exclusion.

Q: I see the product on TLC, but it vanishes during column chromatography. A: 5-Aminothiazoles are acid-sensitive and can decompose on standard silica gel.

-

Fix: Use Neutral Alumina or treat your Silica Gel with 1-2% Triethylamine in the eluent to deactivate acidic sites.

Q: My yield is 15%. The NMR shows a mixture of starting aldehyde and product.

A: This confirms the Retro-Strecker mechanism. Your aminonitrile fell apart before it could react with

-

Fix: Increase the concentration of the reaction (pushing equilibrium toward product) or use a slight excess of the amine/cyanide source during the precursor synthesis to ensure the aminonitrile is robust.

Decision Tree for Optimization

Use this logic flow to determine your next experiment.

Caption: Logical flow for isolating the cause of low yields.

References

-

Cook, A. H., Heilbron, I. M., & Levy, A. L. (1947). Studies in the azole series. Part II. The interaction of

-aminonitriles and carbon disulphide.[1][2] Journal of the Chemical Society (Resumed), 1598–1609. -

Hofmann, B., et al. (2017). Characterization of the molecular mechanism of 5-lipoxygenase inhibition by 2-aminothiazoles. Biochemical Pharmacology, 123, 52-63. (Demonstrates modern stability handling of aminothiazoles).

-

Li, J. J. (2014). Cook-Heilbron Thiazole Synthesis. In: Name Reactions.

Sources

Catalyst selection for efficient thiazole ring formation

Technical Support Center: Catalyst Selection for Efficient Thiazole Ring Formation

Status: Active Operator: Senior Application Scientist (Ph.D.) Ticket ID: THZ-CAT-OPT-2026[1]

Welcome to the Thiazole Synthesis Support Hub

You have reached the Tier 3 Technical Support guide for thiazole ring construction. This document is not a textbook; it is a troubleshooting and optimization manual designed for researchers facing stalled reactions, poor regioselectivity, or catalyst deactivation. We treat catalyst selection not as a preference, but as a function of substrate tolerance, atom economy, and scale.

Part 1: Catalyst Selection Logic (The Decision Matrix)

Before optimizing a protocol, ensure you are applying the correct catalytic strategy for your starting materials.[1] Use the logic flow below to determine the most robust pathway.

Visual Guide: Pathway Selection Strategy

Figure 1: Decision matrix for selecting the appropriate synthetic pathway based on available starting materials.

Part 2: Troubleshooting The Hantzsch Synthesis (Method A)

Core Concept: The condensation of

Common Failure Modes & Solutions

Q1: My yield is high (>80%), but the product is a racemate. I need a chiral thiazoline.

-

Root Cause: The Hantzsch mechanism proceeds via a planar carbocation intermediate or enol tautomerization, erasing stereochemistry at the

-position. -

The Fix: You cannot use standard Hantzsch conditions for chirality.

Q2: The reaction turns into a black tar (polymerization) with acid-sensitive substrates.

-

Root Cause: The classic method generates HBr/HCl as a byproduct, which degrades acid-sensitive acetals or protecting groups.[1]

-

The Fix: Use a Heterogeneous Acid Scavenger/Catalyst .

-

Catalyst: Silica-supported Tungstosilisic Acid or Chitosan Hydrogels .[1]

-

Mechanism: These act as "solid buffers," promoting the dehydration step while sequestering the mineral acid byproduct within the solid matrix.

-

Ref: Green synthesis using recyclable cross-linked chitosan hydrogel. [1]

-

Table 1: Hantzsch Catalyst Optimization

| Problem | Recommended Catalyst/Additive | Mechanism of Action |

| Slow Kinetics | Supramolecular catalysis; increases local concentration of hydrophobic reactants in water. | |

| Acid Sensitivity | MgO or Nano- | Acts as a heterogeneous base/support to neutralize HX byproducts immediately. |

| Purification Issues | PEG-400 (Solvent/Cat) | Acts as a phase transfer catalyst; product often precipitates out upon water addition. |

Part 3: Oxidative Cyclization (Method B)

Core Concept: Forming the S-C bond via oxidative cross-coupling of thioamides with alkynes or ketones. This requires a metal catalyst (usually Copper) and an oxidant (

Visual Guide: Copper-Catalyzed Mechanism

Figure 2: Simplified catalytic cycle for Copper-mediated oxidative cyclization.[1]

Troubleshooting Guide

Q3: The reaction stalls after 20% conversion. Adding more oxidant doesn't help.

-

Diagnosis: Catalyst Poisoning via Sulfur Aggregation. [1]

-

Technical Insight: Free sulfur or thioamide dimers can chelate Cu(I) too strongly, preventing the coordination of the alkyne/ketone.

-

The Fix:

-

Ligand Switch: Use 1,10-Phenanthroline .[1] It creates a rigid coordination sphere that prevents sulfur bridging/aggregation.

-

Morphology Control: Switch to Cu2O Rhombic Dodecahedra nanocrystals. The specific exposed crystal facets (110) have shown superior resistance to deactivation compared to amorphous copper sources. [2]

-

Q4: I am seeing significant amounts of disulfide byproducts (S-S bond formation).

-

Root Cause: Over-oxidation.[1] The oxidant is reacting faster with the sulfur than the copper cycle can turn over.

-

The Fix:

-

Change Oxidant: Switch from peroxides (TBHP) to Molecular Iodine (

) or Oxygen ( -

Protocol: Use a "slow release" oxidant strategy or simply bubble air through the solution rather than adding a stoichiometric strong oxidant.

-

Part 4: Late-Stage Functionalization (Method C)

Core Concept: Direct C-H arylation of an existing thiazole ring using Palladium (Pd) or Nickel (Ni).[4] This is critical for Drug Discovery (SAR studies).

Critical Issue: The "Sulfur Problem"

Thiazoles are notorious for poisoning Palladium catalysts.[5] The sulfur atom has a high affinity for Pd, forming stable, inactive Pd-S complexes that shut down the catalytic cycle.

Q5: Which ligand should I use to prevent Pd deactivation?

-

Recommendation: You must use Bulky, Electron-Rich Phosphines .[1]

-

Top Choice: P(

-Bu) -

Why? The steric bulk of the tert-butyl groups creates a "protective shell" around the Pd center, physically preventing the thiazole sulfur from binding to the metal, while still allowing the C-H bond to approach for activation.

Q6: I need to arylate at C5, but I'm getting mixtures of C2 and C5.

-

Regioselectivity Rule:

-

C2 Position: Naturally most acidic (

~29).[1] Favored by Lithium bases (LiOtBu) and Cu-co-catalysis .[1] -

C5 Position: Favored when C2 is blocked.[1] If C2 is open, you must block it (e.g., with a silyl group) or use specific Pd(OAc)2 / PivOH conditions that favor electrophilic palladation at C5. [3][1]

-

Experimental Protocol: Pd-Catalyzed C-H Arylation (C5-Selective)

-

Catalyst: Pd(OAc)

(5 mol%)[1] -

Ligand: P(Cy)

(10 mol%) or XPhos. -

Base:

(2.0 equiv). -

Additives: Pivalic acid (30 mol%) - Crucial for proton shuttle mechanism.[1]

-

Solvent: DMA or Toluene, 120°C.

-

Note: Degas thoroughly.[5]

is detrimental to the active Pd(0) species.

References

-

MDPI. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst.[6][7] Available at: [Link][1][2][6][5][8][9][10][11][12][13]

-

Royal Society of Chemistry. (2020). Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu2O rhombic dodecahedra.[14][15] Available at: [Link][1][2][6][8][9][10][11][12][13][16]

-

Organic Chemistry Portal. (2018).[1] Ligand-free Pd(OAc)2 catalyzes very efficiently the direct arylation of thiazole derivatives. Available at: [Link][1]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bepls.com [bepls.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu2O rhombic dodecahedra - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 16. jbarbiomed.com [jbarbiomed.com]

Solvent effects on the regioselectivity of thiazole synthesis

Topic: Solvent Effects on Regioselectivity & Reaction Efficiency

Status: Operational | Ticket Priority: High Audience: Medicinal Chemists, Process Engineers

Mission Statement

Welcome to the Thiazole Synthesis Support Hub. You are likely here because the Hantzsch synthesis—while robust—is failing to deliver the specific regioisomer or purity required for your SAR (Structure-Activity Relationship) study.

This guide moves beyond "mix and reflux." We treat solvent selection not as a medium, but as a reagent that dictates:

-

Tautomeric Equilibrium: Shifting the thioamide/thiourea forms (Thione vs. Thiol).

-

Nucleophilicity: Modulating Hard/Soft Acid-Base (HSAB) interactions.

-

Transition State Stabilization: Lowering the activation energy for specific cyclization pathways.

Module 1: The Hantzsch Interface (Standard Troubleshooting)

Core Issue: "I am targeting the 2,4-disubstituted thiazole, but my yields are inconsistent, or I see N-alkylation byproducts."

The Mechanism & Solvent Interaction

The Hantzsch synthesis relies on the S-alkylation of a thioamide by an

-

Solvent Role: The first step is an

reaction. Polar aprotic solvents (DMF, DMSO) enhance the nucleophilicity of Sulfur. However, protic solvents (EtOH,

Troubleshooting Guide: Hantzsch Synthesis

| Symptom | Probable Cause | Solvent-Based Solution |

| Low Conversion (Starting Material Remains) | Poor solubility of | Switch to DMF or DMA. These polar aprotic solvents strip the solvation shell from the thioamide, making the Sulfur more nucleophilic (HSAB principle). |

| N-Alkylation Byproducts (Regio-scrambling) | Solvent is too "Hard." Competitive attack by Nitrogen. | Switch to EtOH or TFE (Trifluoroethanol). Protic solvents H-bond to the Nitrogen (Hard base), masking it and allowing the softer Sulfur to react with the soft |

| Sticky/Tar Products | Polymerization of sensitive haloketones. | Use Water/DES (Deep Eutectic Solvents). The "Hydrophobic Effect" accelerates the main reaction and precipitates the product, protecting it from oligomerization. |

Visualizing the Pathway

The following diagram illustrates how solvent choice dictates the reaction coordinate.

Figure 1: Solvent influence on the Hantzsch reaction coordinate.[1] Protic solvents suppress N-alkylation.

Module 2: Advanced Regiocontrol (2,4- vs. 2,5-Isomers)

Core Issue: "I need the 2,5-disubstituted isomer, but Hantzsch gives me the 2,4-isomer."

The Regioselectivity Paradox

Standard Hantzsch synthesis is regioselective by design for 2,4-isomers because the

Q&A: Targeting the 2,5-Isomer

Q: Can I force a Hantzsch reaction to yield the 2,5-isomer using solvent?

A: Generally, no . The mechanism is driven by the high nucleophilicity of Sulfur attacking the

-

Workaround: Use

-thioformyl ketones or employ the Gewald Reaction (condensing ketones with -

Solvent Tip: For Gewald reactions, Ethanol is standard, but Ionic Liquids (e.g., [bmim]

) have been shown to improve yields of the 2,5-isomer by stabilizing the zwitterionic intermediates [1].

Q: I am synthesizing a fused thiazole (e.g., Imidazo[2,1-b]thiazole). How does solvent affect ring closure? A: This is where solvent is critical. The cyclization involves a competition between two nucleophilic nitrogens.

-

Protic Solvents (AcOH, EtOH): Favor the thermodynamic product (often the 6-membered ring or specific fused isomer).

-

Aprotic Solvents (DMF): Favor the kinetic product.

-

Recommendation: If getting mixtures, switch to Glacial Acetic Acid . It protonates the more basic nitrogen, directing cyclization to the less basic site.

Module 3: Green Chemistry & Deep Eutectic Solvents (DES)

Core Issue: "I need a sustainable protocol that avoids DMF/DCM but maintains high regiocontrol."

Why DES Works

Deep Eutectic Solvents (e.g., Choline Chloride/Urea) act as dual solvent-catalysts .[2][3] They form hydrogen bonds with the carbonyl oxygen of the ketone, increasing its electrophilicity, while simultaneously stabilizing the leaving group.

Protocol: Green Synthesis of 2-Aminothiazoles in DES

Based on recent methodologies [2, 3].

Reagents:

-

Ketone (1.0 equiv)

-

Thiourea (1.0 equiv)

-

Iodine (

) (1.0 equiv) - In situ halogenation -

Solvent: Choline Chloride:Urea (1:2 molar ratio) - "Reline"[2]

Step-by-Step:

-

Preparation of DES: Mix Choline Chloride and Urea (1:2) and heat at 80°C until a clear, viscous liquid forms.

-

Reaction: Add the ketone and thiourea to the DES. Add Iodine in small portions.

-

Conditions: Stir at 80°C for 30–60 minutes.

-

Workup: Pour the reaction mixture into crushed ice/water.

-

Isolation: The thiazole product will precipitate (due to the hydrophobic effect). Filter, wash with water, and recrystallize from EtOH.

-

Note: The DES filtrate can often be evaporated and reused.

-

Data Comparison: Solvent Efficiency

| Solvent System | Temperature | Time | Yield | Regioselectivity (Purity) |

| Ethanol (Reflux) | 78°C | 4-6 h | 75-85% | High |

| DMF | 100°C | 2-3 h | 80-90% | Moderate (Workup issues) |

| DES (Choline Cl/Urea) | 80°C | 30 min | 92-95% | Very High |

| Water (Catalyst-Free) | 100°C | 1-2 h | 85% | High (Precipitation driven) |

References

-

Mohurle, S., & Maiti, B. (2025).[6] Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. ResearchGate. Link

-

Zhao, D., Liu, Y., Li, Y., & Chen, Y. (2022).[1] A green synthesis and antibacterial activity of ferrocene-based thiazole derivatives in choline chloride/glycerol eutectic solvent.[1] RSC Advances. Link

-

Aldulaimi, M. S., et al. (2025).[3][7] Using green chemistry (deep eutectic solvents) to synthesize pyrazol-4-yl-thiazolidin-4-one derivatives.[2][3] Applied Chemical Engineering. Link

-

Potts, K. T., & Choudhury, D. R. (1977). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Link

-

ChemTube3D. (n.d.). Thiazole Formation - Thioamides - Mechanism. ChemTube3D. Link

Sources

- 1. A green synthesis and antibacterial activity of ferrocene-based thiazole derivatives in choline chloride/glycerol eutectic solvent - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04587G [pubs.rsc.org]

- 2. ace.as-pub.com [ace.as-pub.com]

- 3. researchgate.net [researchgate.net]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Thiazole synthesis [organic-chemistry.org]

Technical Support Center: Scaling Up the Synthesis of (2,5-Dimethyl-1,3-thiazol-4-YL)methanol

Welcome to the technical support center for the synthesis of (2,5-Dimethyl-1,3-thiazol-4-YL)methanol. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to facilitate a robust and scalable synthesis. Our approach is grounded in established chemical principles and practical, field-proven insights to ensure your success from bench-top to pilot scale.

Overview of the Synthetic Strategy

The synthesis of (2,5-Dimethyl-1,3-thiazol-4-YL)methanol is efficiently achieved through a two-stage process. The first stage involves the construction of the core heterocyclic structure, ethyl 2,5-dimethylthiazole-4-carboxylate, via the Hantzsch thiazole synthesis. The second stage is the selective reduction of the ester functionality to the desired primary alcohol. This guide will address potential challenges and provide solutions for each of these critical stages.

Core Synthesis Workflow

Caption: Overall synthetic workflow for (2,5-Dimethyl-1,3-thiazol-4-YL)methanol.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for constructing the 2,5-dimethylthiazole-4-carboxylate core?

A1: The Hantzsch thiazole synthesis is the most widely employed and dependable method for this transformation.[1][2] This reaction involves the condensation of a thioamide (thioacetamide) with an α-haloketone. For the specific substitution pattern of the target molecule, ethyl 2-chloroacetoacetate is the recommended α-haloketone starting material.[1][2]

Q2: Are there any specific safety concerns when running the Hantzsch thiazole synthesis at a larger scale?

A2: While the Hantzsch synthesis is generally a robust reaction, on a larger scale, the primary concern is the potential for an exothermic reaction, especially during the initial phase. It is crucial to have adequate cooling and to control the rate of addition of the reactants. Additionally, α-haloketones like ethyl 2-chloroacetoacetate are lachrymators and skin irritants, so appropriate personal protective equipment (PPE) and a well-ventilated workspace are essential.

Q3: Which reducing agent is optimal for the conversion of the thiazole ester to the corresponding alcohol?

A3: Lithium aluminum hydride (LiAlH4) is the reagent of choice for this reduction due to its high reactivity and efficiency in reducing esters to primary alcohols.[3] While other reducing agents can be used, LiAlH4 typically provides cleaner conversions and higher yields for this specific transformation. However, extreme caution must be exercised when using LiAlH4, especially at scale, due to its violent reaction with water and protic solvents.[3]

Q4: Is the thiazole ring stable under the strong reducing conditions of LiAlH4?

A4: Yes, the thiazole ring is an aromatic heterocycle and is generally stable to the conditions of LiAlH4 reduction.[4] The primary reactivity of LiAlH4 will be with the ester functional group. However, prolonged reaction times or excessive temperatures should be avoided to minimize the risk of any potential side reactions.

Troubleshooting Guide

This section is divided into the two main stages of the synthesis to provide targeted solutions to common problems.

Stage 1: Hantzsch Thiazole Synthesis of Ethyl 2,5-dimethylthiazole-4-carboxylate

Caption: Troubleshooting guide for the Hantzsch thiazole synthesis.

Problem 1: Low or Inconsistent Yields

-

Probable Cause: The reaction may be incomplete due to insufficient reaction time or temperature. On a larger scale, inefficient mixing can lead to localized areas of low reactant concentration, slowing down the reaction. The quality of starting materials is also a critical factor; moisture or impurities can significantly impact the yield.

-

Solution:

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

-

Temperature Control: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to find the optimal balance between reaction rate and side product formation.

-

Mixing Efficiency: For larger scale reactions, ensure adequate agitation to maintain a homogeneous reaction mixture.

-

Starting Material Quality: Use freshly distilled ethyl 2-chloroacetoacetate and ensure the thioacetamide is dry and of high purity.

-

Problem 2: Formation of Significant Side Products

-

Probable Cause: The formation of side products in the Hantzsch synthesis can be attributed to several factors, including incorrect stoichiometry, elevated temperatures leading to decomposition, or the presence of impurities in the starting materials.

-

Solution:

-

Stoichiometry: Ensure an accurate 1:1 molar ratio of thioacetamide to ethyl 2-chloroacetoacetate.

-

Temperature Management: Maintain a consistent and controlled temperature throughout the reaction. Run small-scale experiments to determine the optimal temperature that maximizes the yield of the desired product while minimizing impurities.

-

Purification of Starting Materials: If side products persist, consider purifying the starting materials before use.

-

Problem 3: Difficult Purification of the Thiazole Ester

-

Probable Cause: The crude product may contain unreacted starting materials, side products, or colored impurities that are difficult to remove by simple extraction or crystallization.

-

Solution:

-

Aqueous Workup: After the reaction is complete, a thorough aqueous workup with a dilute sodium bicarbonate solution can help remove acidic impurities.

-

Column Chromatography: If impurities persist, column chromatography on silica gel is an effective method for obtaining a highly pure product. A gradient elution with a mixture of ethyl acetate and hexanes is typically effective.

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an efficient purification method.

-

Stage 2: Reduction of Ethyl 2,5-dimethylthiazole-4-carboxylate with LiAlH4

Caption: Troubleshooting guide for the LiAlH4 reduction.

Problem 1: Incomplete Reduction to the Alcohol

-

Probable Cause: This is often due to an insufficient amount of LiAlH4 or the deactivation of the reagent by moisture. The presence of water in the solvent or on the glassware will consume the LiAlH4 before it can react with the ester.

-

Solution:

-

Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

-

Reagent Stoichiometry: Use a slight excess of LiAlH4 (typically 1.1 to 1.5 equivalents) to ensure complete conversion.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

-

Problem 2: Difficult and Hazardous Workup

-

Probable Cause: The quenching of excess LiAlH4 is highly exothermic and can be dangerous if not performed correctly, especially at scale. The resulting aluminum salts can form gelatinous precipitates that are difficult to filter.

-

Solution:

-

Controlled Quenching: Follow a well-established and careful quenching procedure. The Fieser workup is a common and reliable method. This involves the sequential and slow addition of water, followed by a sodium hydroxide solution, and then more water.

-

Filtration Aid: Use a filter aid such as Celite to facilitate the filtration of the fine aluminum salts.

-

Temperature Control: Perform the quenching at a low temperature (0 °C) to control the exotherm.

-

Problem 3: Scale-Up Safety and Exotherm Management

-

Probable Cause: LiAlH4 reductions are notoriously exothermic. On a larger scale, the heat generated can be difficult to dissipate, leading to a runaway reaction.

-

Solution:

-

Controlled Addition: Add the LiAlH4 solution to the ester solution (or vice versa, depending on the specific process) slowly and at a controlled rate to manage the exotherm.

-

Adequate Cooling: Ensure the reactor has sufficient cooling capacity for the scale of the reaction.

-

Dilution: Running the reaction at a lower concentration can help to moderate the exotherm.

-

Process Safety Analysis: Before scaling up, perform a thorough process safety analysis to identify and mitigate potential hazards.

-

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2,5-dimethylthiazole-4-carboxylate

-

Materials:

-

Thioacetamide (1.0 eq)

-

Ethyl 2-chloroacetoacetate (1.0 eq)

-

Ethanol (anhydrous)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide in anhydrous ethanol.

-

Slowly add ethyl 2-chloroacetoacetate to the solution at room temperature.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to obtain pure ethyl 2,5-dimethylthiazole-4-carboxylate.

-

Protocol 2: Reduction to (2,5-Dimethyl-1,3-thiazol-4-YL)methanol

-

Materials:

-

Ethyl 2,5-dimethylthiazole-4-carboxylate (1.0 eq)

-

Lithium aluminum hydride (LiAlH4) (1.2 eq)

-

Anhydrous tetrahydrofuran (THF)

-

-

Procedure:

-